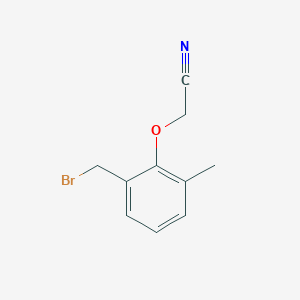

2-Cyanomethoxy-3-methylbenzyl bromide

Description

2-Cyanomethoxy-3-methylbenzyl bromide is a substituted benzyl bromide derivative with the molecular formula C₁₀H₁₀BrNO. Its structure features:

- A benzyl bromide core (bromomethyl group attached to a benzene ring).

- A cyanomethoxy group (-OCH₂CN) at the 2-position, introducing electron-withdrawing properties due to the cyano moiety.

- A methyl group (-CH₃) at the 3-position, contributing steric bulk and mild electron-donating effects.

This compound is likely utilized in organic synthesis as an alkylating agent or intermediate for pharmaceuticals, agrochemicals, or materials science applications. Its reactivity is influenced by the benzyl bromide group, which undergoes nucleophilic substitution, and the electron-withdrawing cyanomethoxy substituent, which may enhance leaving-group ability or stabilize transition states .

Properties

Molecular Formula |

C10H10BrNO |

|---|---|

Molecular Weight |

240.10 g/mol |

IUPAC Name |

2-[2-(bromomethyl)-6-methylphenoxy]acetonitrile |

InChI |

InChI=1S/C10H10BrNO/c1-8-3-2-4-9(7-11)10(8)13-6-5-12/h2-4H,6-7H2,1H3 |

InChI Key |

WKZPEPYQSLALEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)CBr)OCC#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Cyanomethoxy vs. Methoxy and Trifluoromethyl

2-Bromo-3-methoxybenzyl Bromide (C₈H₈Br₂O)

- Key Differences: Replaces the cyanomethoxy group with a methoxy (-OCH₃) group.

- Impact: Methoxy is electron-donating via resonance, reducing the electrophilicity of the benzyl bromide compared to the cyanomethoxy derivative. Lower molecular weight (287.96 g/mol vs. ~256.06 g/mol for C₈H₈Br₂O) due to the absence of a cyano group. Boiling/melting points may differ due to reduced polarity compared to the cyanomethoxy analog .

2-(Trifluoromethyl)benzyl Bromide (C₈H₆BrF₃)

- Key Differences: Features a trifluoromethyl (-CF₃) group instead of cyanomethoxy.

- Impact: -CF₃ is strongly electron-withdrawing, enhancing the benzyl bromide's electrophilicity more than cyanomethoxy. Higher thermal stability due to the robust C-F bonds. Lower solubility in polar solvents compared to cyanomethoxy derivatives .

Halogen Comparison: Bromine vs. Chlorine

3-Chlorobenzyl Bromide (C₇H₆BrCl)

- Key Differences : Chlorine substituent at the 3-position instead of methyl.

- Impact: Chlorine’s electronegativity (vs. methyl’s inductive donation) alters ring electron density, affecting substitution rates. Reactivity in SN2 reactions may differ due to steric and electronic effects .

Aromatic Core Variations: Benzyl vs. Naphthyl

2-[(Naphthalen-2-yl)methyl]isothiouronium Bromide (C₁₂H₁₃N₂S⁺·Br⁻)

- Key Differences : Naphthyl group replaces the benzene ring, and the bromide is part of an ionic complex.

- Impact :

Toxicity and Handling

Methyl Bromide (CH₃Br)

- Key Differences : Simpler aliphatic structure vs. aromatic benzyl bromide.

- Impact: Methyl bromide is highly volatile and toxic, causing neurotoxicity and respiratory failure.

Sepantronium Bromide (C₂₀H₁₉BrN₄O₃)

- Key Differences : A complex polycyclic structure with multiple functional groups (e.g., cyclohexenyl, benzyl, bromide ion).

- Impact: Sepantronium’s molecular weight (443.29 g/mol) and bioactivity (survivin inhibitor) contrast with the simpler alkylating function of 2-cyanomethoxy-3-methylbenzyl bromide. Pharmaceutical bromides often prioritize target specificity, whereas the target compound may serve as a synthetic intermediate .

Data Tables

Table 1: Structural and Physical Property Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Reactivity Profile |

|---|---|---|---|---|

| 2-Cyanomethoxy-3-methylbenzyl Br | C₁₀H₁₀BrNO | 240.10 | -OCH₂CN, -CH₃, -Br | High electrophilicity |

| 2-Bromo-3-methoxybenzyl Br | C₈H₈Br₂O | 287.96 | -OCH₃, -Br | Moderate electrophilicity |

| 2-(Trifluoromethyl)benzyl Br | C₈H₆BrF₃ | 239.04 | -CF₃, -Br | Very high electrophilicity |

| 3-Chlorobenzyl Br | C₇H₆BrCl | 205.48 | -Cl, -Br | Moderate reactivity |

Table 2: Toxicity and Handling

| Compound | Key Hazards | Handling Precautions |

|---|---|---|

| 2-Cyanomethoxy-3-methylbenzyl Br | Skin/eye irritation, nitrile toxicity | Use PPE, fume hood, avoid inhalation |

| Methyl Bromide | Neurotoxicity, respiratory failure | Extreme ventilation, gas detectors |

| Sepantronium Bromide | Research-use only, survivin inhibition | Biocontainment, avoid direct exposure |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.